![molecular formula C16H32O6 B15285332 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl octanoate CAS No. 68415-68-9](/img/structure/B15285332.png)
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PEG4 Monooctanoate typically involves the esterification of polyethylene glycol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of PEG4 Monooctanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
化学反応の分析
Types of Reactions
PEG4 Monooctanoate can undergo various chemical reactions, including:
Oxidation: The PEG chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide are commonly employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
科学的研究の応用
PEG4 Monooctanoate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of PEG4 Monooctanoate involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The PEG chain provides hydrophilicity, while the monooctanoate group offers hydrophobicity, allowing the compound to act as an effective surfactant and emulsifier. This dual functionality enables PEG4 Monooctanoate to stabilize emulsions, enhance solubility, and improve the delivery of active ingredients in various applications .
類似化合物との比較
Similar Compounds
Polyethylene glycol 4 monolaurate: Similar structure but with a laurate group instead of an octanoate group.
Polyethylene glycol 4 monostearate: Contains a stearate group, providing different hydrophobic properties.
Polyethylene glycol 4 monooleate: Features an oleate group, offering unsaturation and different reactivity.
Uniqueness
PEG4 Monooctanoate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both solubility and emulsification. Its relatively short PEG chain and medium-length fatty acid group provide a versatile compound for various scientific and industrial uses .
特性
CAS番号 |
68415-68-9 |
|---|---|
分子式 |
C16H32O6 |
分子量 |
320.42 g/mol |
IUPAC名 |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl octanoate |
InChI |
InChI=1S/C16H32O6/c1-2-3-4-5-6-7-16(18)22-15-14-21-13-12-20-11-10-19-9-8-17/h17H,2-15H2,1H3 |
InChIキー |
ZNTIHUNBZVIFHC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)OCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


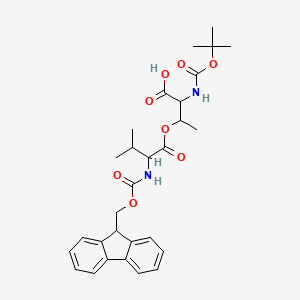
![Methyl 3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15285260.png)
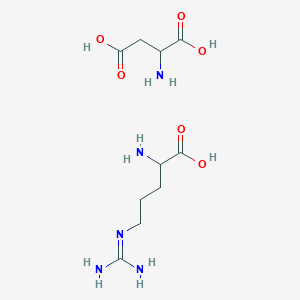
![N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B15285272.png)
![Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B15285275.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid](/img/structure/B15285282.png)
![7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one](/img/structure/B15285288.png)
![2-(hydroxymethyl)-6-[2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B15285295.png)
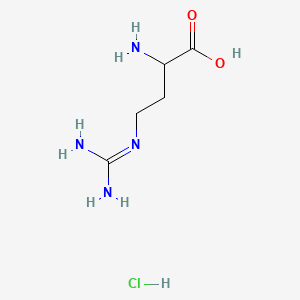
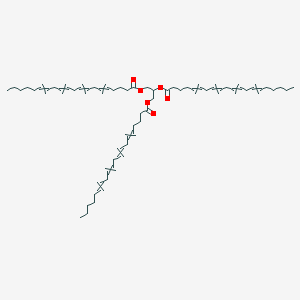
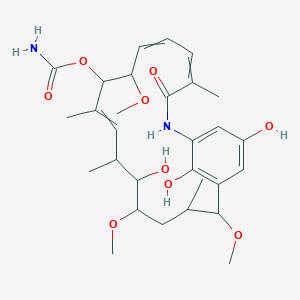
![tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate](/img/structure/B15285323.png)
![Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15285339.png)
![spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride](/img/structure/B15285350.png)
